1-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
1-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a synthetic small-molecule compound featuring a dibenzo[b,f][1,4]oxazepin core, a tricyclic scaffold with fused benzofuran and oxazepine moieties. The molecule is substituted at position 10 with a methyl group and at position 2 with a brominated methanesulfonamide side chain. Its design aligns with modifications observed in bioactive dibenzo-oxazepine derivatives, such as BT2 (10-ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester), which has demonstrated anti-inflammatory effects in preclinical models .
Properties
IUPAC Name |
1-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S/c1-18-12-4-2-3-5-14(12)22-13-7-6-10(8-11(13)15(18)19)17-23(20,21)9-16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSISJJTXRCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazepine core. One common approach is the cyclization of appropriately substituted anilines with chloroacetyl chloride followed by oxidation to introduce the oxo group. Subsequent bromination and sulfonamide formation complete the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise temperature and pressure control, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: Reduction of the oxo group can yield hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Position 2 : The brominated methanesulfonamide in the target compound introduces electronegative and hydrogen-bonding capabilities, contrasting with BT2’s carbamate group, which is more hydrolytically labile.
Pharmacological Implications
- BT2: Demonstrates suppression of monocytic-endothelial cell adhesion and inflammation in rheumatoid arthritis models, likely via modulation of NF-κB or adhesion molecules . Its carbamate group may act as a prodrug moiety.
- Target Compound : The bromine atom could enhance binding to cysteine-rich targets (e.g., kinases or proteases) through covalent or halogen-bonding interactions. The sulfonamide group is associated with improved metabolic stability compared to carbamates.
Biological Activity
1-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique dibenzo[b,f][1,4]oxazepine core structure. This compound has been noted for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.
The molecular formula of this compound is with a molecular weight of approximately 411.27 g/mol. The compound is typically available in high purity (around 95%) for research purposes.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can effectively inhibit the growth of various pathogens, including multidrug-resistant strains .
Table 1: Antimicrobial Activity Profiles
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | >0.097 μg/mL |
| Escherichia coli | >0.390 μg/mL |
| Staphylococcus aureus | 32.3 ± 0.6 mm (zone of inhibition) |
The antimicrobial activity is often assessed through methods such as agar diffusion assays and broth microdilution techniques. The presence of specific functional groups in the compound's structure contributes to its ability to interact with microbial cell membranes, leading to cell lysis or growth inhibition.
Cytotoxicity Studies
Cytotoxicity profiles are essential for evaluating the safety and therapeutic potential of new compounds. In studies involving similar dibenzo compounds, cytotoxic effects were measured using MTT assays on various cell lines. For example, one study found that the viability of normal hepatocyte cells decreased significantly at higher concentrations of related compounds .
Table 2: Cytotoxicity Results
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 50 | 87.07 ± 3.22 |
| 100 | 81.26 ± 2.99 |
These findings suggest that while the compound may have therapeutic potential, careful consideration must be given to dosage to minimize cytotoxic effects.
The mechanism of action for compounds similar to this compound involves interaction with specific biological targets within microbial cells or cancerous tissues. These interactions often lead to disruption of essential cellular processes such as protein synthesis or DNA replication.
Case Studies
Several case studies have highlighted the effectiveness of dibenzo[b,f][1,4]oxazepine derivatives in various therapeutic contexts:
- Antimicrobial Screening : A study on a strain of Streptomyces demonstrated significant antimicrobial activity against multiple pathogens using extracts containing dibenzo derivatives.
- Cancer Research : Compounds in this class have been explored for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
